(E)-N-benzyl-3-(thiophen-2-yl)acrylamide
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Overview
Description
(E)-N-benzyl-3-(thiophen-2-yl)acrylamide is an organic compound that belongs to the class of acrylamides It features a benzyl group attached to the nitrogen atom and a thiophene ring attached to the acrylamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-benzyl-3-(thiophen-2-yl)acrylamide typically involves the reaction of (E)-3-(thiophen-2-yl)acrylic acid with benzylamine. The reaction is carried out under mild conditions, often using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually performed in an organic solvent like dichloromethane or tetrahydrofuran at room temperature.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-N-benzyl-3-(thiophen-2-yl)acrylamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The acrylamide moiety can be reduced to form the corresponding amine.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or amines can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones of the thiophene ring.
Reduction: The corresponding amine derivative.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
(E)-N-benzyl-3-(thiophen-2-yl)acrylamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases.
Industry: It can be used in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (E)-N-benzyl-3-(thiophen-2-yl)acrylamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The thiophene ring and acrylamide moiety may play a role in binding to these targets, thereby modulating their activity and leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
(E)-3-(thiophen-2-yl)acrylic acid: A precursor in the synthesis of (E)-N-benzyl-3-(thiophen-2-yl)acrylamide.
N-benzylacrylamide: Lacks the thiophene ring but shares the benzyl and acrylamide moieties.
Thiophene derivatives: Compounds containing the thiophene ring, which exhibit similar chemical properties.
Uniqueness
This compound is unique due to the combination of the benzyl group, thiophene ring, and acrylamide moiety. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds. For example, the presence of the thiophene ring may enhance its electronic properties, making it suitable for applications in materials science.
Properties
IUPAC Name |
(E)-N-benzyl-3-thiophen-2-ylprop-2-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NOS/c16-14(9-8-13-7-4-10-17-13)15-11-12-5-2-1-3-6-12/h1-10H,11H2,(H,15,16)/b9-8+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DETUOSNESIDUDE-CMDGGOBGSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C=CC2=CC=CS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CNC(=O)/C=C/C2=CC=CS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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